
Barusiban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
バルシバン、別名 FE-200440 は、オキシトシン受容体拮抗薬として機能する合成環状ヘキサペプチドです。主にオキシトシン誘発収縮を阻害する能力を持つため、科学研究で使用されています。
準備方法
バルシバンは、一連のペプチドカップリング反応によって合成されます。合成経路には、固相ペプチド合成 (SPPS) を用いたヘキサペプチド鎖の組み立てが含まれます。このプロセスには、保護されたアミノ酸のカップリング、それに続く脱保護と環化による環状構造の形成が含まれます。 反応条件には通常、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬と、ジメチルホルムアミド (DMF) やジクロロメタン (DCM) などの溶媒の使用が含まれます .
化学反応の分析
科学的研究の応用
Research Findings and Case Studies
-
Tocolytic Efficacy :
- In studies involving cynomolgus monkeys, Barusiban significantly reduced oxytocin-induced uterine contractions. The drug was administered via continuous intravenous infusion during the last three weeks of pregnancy, effectively suppressing contractions and delaying labor .
- A Phase II clinical trial indicated that while this compound did not show statistically significant results compared to placebo, there was a trend suggesting higher efficacy in women with increased cervical length prior to treatment .
- Placental Transfer Studies :
- Comparison with Other Tocolytics :
Data Table: Comparative Efficacy of Tocolytic Agents
Agent | Potency | Duration of Action | Mechanism |
---|---|---|---|
This compound | 3-4 times atosiban | >13-15 hours | OTR antagonist |
Atosiban | Baseline | 1-3 hours | OTR antagonist |
Fenoterol | Baseline | Varies | Beta-2 adrenergic agonist |
作用機序
バルシバンは、オキシトシン受容体に結合することでその効果を発揮し、オキシトシンの作用を阻害します。この阻害は、オキシトシン誘発子宮収縮を防ぎ、早産の管理に役立ちます。 関連する分子標的にはオキシトシン受容体があり、影響を受ける経路には子宮収縮と弛緩に関連する経路が含まれます .
類似の化合物との比較
バルシバンは、アトシバンやカルベトシンなどの他のオキシトシン受容体拮抗薬と似ています。 オキシトシン受容体に対する高い親和性と、作用時間の長いことが特徴です。 たとえば、アトシバンは別のオキシトシン受容体拮抗薬ですが、バルシバンよりも作用時間が短いです .
類似の化合物
- アトシバン
- カルベトシン
- 一般的なオキシトシン拮抗薬
バルシバンの独自性は、オキシトシン誘発収縮を強力かつ選択的に阻害する能力にあるため、研究と潜在的な治療用途の両方で貴重なツールとなっています .
類似化合物との比較
Barusiban is similar to other oxytocin receptor antagonists such as atosiban and carbetocin. it is unique due to its high affinity for the oxytocin receptor and its long-acting nature. Atosiban, for example, is another oxytocin receptor antagonist but has a shorter duration of action compared to this compound .
Similar Compounds
- Atosiban
- Carbetocin
- Oxytocin antagonists in general
This compound’s uniqueness lies in its potent and selective inhibition of oxytocin-induced contractions, making it a valuable tool in both research and potential therapeutic applications .
生物活性
Barusiban is a selective oxytocin receptor antagonist that has garnered attention for its potential use as a tocolytic agent in the management of preterm labor. Its biological activity revolves around its ability to inhibit oxytocin-induced uterine contractions, thereby prolonging pregnancy and improving neonatal outcomes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy with other tocolytics, and findings from relevant studies.
This compound selectively binds to the oxytocin receptor (OTR) with a significantly higher affinity than the vasopressin V1A receptor. This selectivity is crucial as it minimizes potential side effects associated with vasopressin receptor antagonism. The binding affinity of this compound is characterized by a Ki value of 0.64 nM for OTR compared to 11 nM for V1A receptors . This selective antagonism is pivotal in preventing oxytocin-induced contractions during labor.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates limited placental transfer, which is an essential consideration for its use in pregnant patients. Studies have shown that approximately 5% of this compound transfers from maternal to fetal blood in rabbit models, while in cynomolgus monkeys, this transfer rate is about 9.1% . The human placental cotyledon model exhibited similar transfer rates ranging from 9.3% to 11.0%, suggesting that this compound's exposure in fetal tissues may be minimal .
Comparative Efficacy
This compound has been shown to possess greater potency and longer duration of action compared to atosiban, another well-known oxytocin antagonist. In non-human primate studies, this compound demonstrated a fourfold higher potency than atosiban and prolonged action lasting over 13 hours compared to atosiban's 1-3 hours . This enhanced efficacy positions this compound as a promising candidate for both acute and maintenance treatment in preterm labor scenarios.
Study Overview
A telemetry model was utilized to evaluate the effects of this compound on uterine contractions induced by oxytocin infusions in pregnant cynomolgus monkeys. The study found that:
- Efficacy : this compound effectively suppressed induced uterine contractions with >95% efficacy.
- Duration : The duration of action was significantly longer than that of atosiban.
- Outcome : Monkeys treated with this compound continued their pregnancies until term, whereas control groups delivered preterm .
Data Table: Comparative Efficacy of Tocolytics
Tocolytic Agent | Potency (K_i nM) | Duration of Action | Efficacy (%) | Notes |
---|---|---|---|---|
This compound | 0.64 | >13 hours | >95 | Higher potency than atosiban |
Atosiban | 3.5 | 1-3 hours | >95 | Standard comparator |
Fenoterol | N/A | Variable | N/A | Less effective than this compound |
特性
CAS番号 |
285571-64-4 |
---|---|
分子式 |
C40H63N9O8S |
分子量 |
830.1 g/mol |
IUPAC名 |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChIキー |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Key on ui other cas no. |
285571-64-4 |
配列 |
WIXNXX |
同義語 |
barusiban |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。